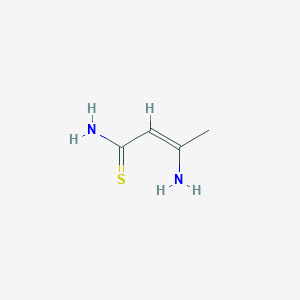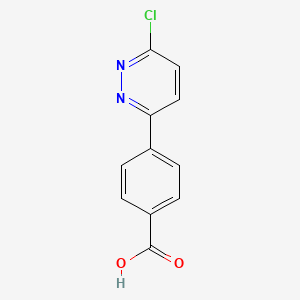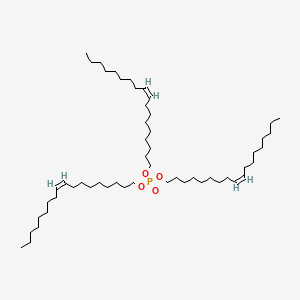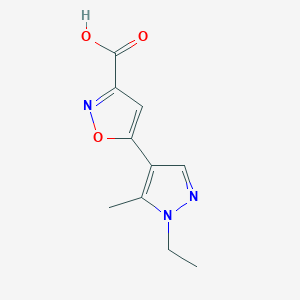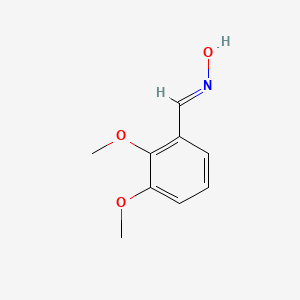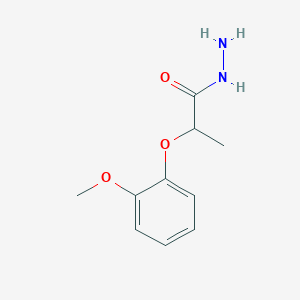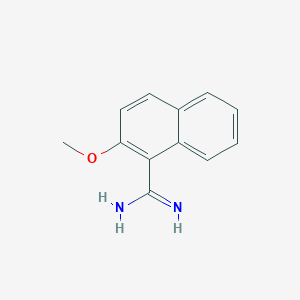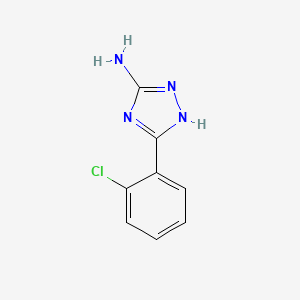
Thymidine α
Vue d'ensemble
Description
Alpha-Thymidine, also known as alpha-deoxythymidine, is a rare anomer of the more common beta-deoxythymidine. It is a nucleoside composed of a thymine base attached to a deoxyribose sugar.
Applications De Recherche Scientifique
Alpha-Thymidine has several scientific research applications due to its unique properties. In chemistry, it is used to study the structural and functional differences between alpha and beta nucleosides. In biology, alpha-Thymidine is used in cell synchronization studies and as a substrate for thymidine kinase enzymes . In industry, alpha-Thymidine is used in the production of nucleoside analogs for research and therapeutic purposes .
Mécanisme D'action
Target of Action
Alpha-Thymidine, also known as Thymidine, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . The primary targets of Alpha-Thymidine include several enzymes such as Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and others . These enzymes play crucial roles in various biological processes, including DNA replication and cell proliferation .
Mode of Action
Alpha-Thymidine interacts with its targets by serving as a substrate for these enzymes . For instance, it acts as a substrate for Thymidine kinase, an enzyme that plays a key role in the nucleoside salvage pathway . This pathway is essential for the regeneration of nucleotides for DNA synthesis .
Biochemical Pathways
Alpha-Thymidine affects the nucleoside salvage pathway, which is crucial for DNA synthesis and repair . This pathway allows the cell to produce nucleotides from degraded DNA, thus providing a less energy-consuming route for nucleotide synthesis compared to the de novo synthesis pathway . The action of Alpha-Thymidine on this pathway can influence DNA synthesis and cell proliferation.
Pharmacokinetics
It is known that thymidine is transferred from the extracellular space across the cell membrane by facilitated diffusion .
Result of Action
The action of Alpha-Thymidine results in the production of nucleotides for DNA synthesis and repair . This can influence cell proliferation and the cell cycle. In cell biology, Thymidine is used to synchronize the cells in the S phase .
Action Environment
The action, efficacy, and stability of Alpha-Thymidine can be influenced by various environmental factors. For instance, the availability of other enzymes and substrates in the cell can affect the efficiency of the nucleoside salvage pathway . Additionally, factors such as pH and temperature can influence the activity and stability of the enzymes that Alpha-Thymidine interacts with.
Analyse Biochimique
Biochemical Properties
Alpha-Thymidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is unique due to the alpha configuration of the nucleoside .
Cellular Effects
It is known that nucleosides play important roles in the replication, transmission, and transcription of genetic information in living organisms .
Molecular Mechanism
The molecular mechanism of Alpha-Thymidine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Alpha-Thymidine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Thymidine can be synthesized using several methods, including the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . These methods involve the formation of glycosidic bonds between the thymine base and the deoxyribose sugar. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired anomer is produced.
Industrial Production Methods: Industrial production of alpha-Thymidine is less common due to its rarity and the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce alpha-Thymidine in larger quantities for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Thymidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of alpha-Thymidine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of alpha-Thymidine include phosphorylated derivatives such as alpha-thymidine monophosphate, alpha-thymidine diphosphate, and alpha-thymidine triphosphate. These derivatives are crucial for various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to alpha-Thymidine include beta-deoxythymidine, alpha-deoxyuridine, and alpha-deoxycytidine. These compounds share structural similarities but differ in their nucleobases and the configuration of their glycosidic bonds .
Uniqueness of Alpha-Thymidine: Alpha-Thymidine is unique due to its trans configuration, which gives it distinct biochemical properties compared to its beta counterpart. This uniqueness makes it valuable for studying the structural and functional differences between alpha and beta nucleosides and for developing novel therapeutic agents .
Propriétés
IUPAC Name |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858957 | |
| Record name | alpha-D-Thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4449-43-8 | |
| Record name | Thymidine alpha-anomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THYMIDINE .ALPHA.-ANOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMX6U1R2W7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


